Journal Name:Journal of Materials Chemistry A
Journal ISSN:2050-7488
IF:14.511
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-a/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2505
Publishing Cycle:
OA or Not:Not
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04479C
The compounds Na3ZnGaX4 (X = S, Se) are potential solid electrolyte materials in sodium-based batteries, which have certain advantages over oxide materials and have shown significant ionic conductivity at ambient temperature. In this paper, we bring out atomic-level features of the diffusion process in these new materials using the microscopic techniques of inelastic neutron scattering (INS), quasielastic neutron scattering (QENS), and ab initio molecular dynamics (AIMD) simulations. The insights obtained from these techniques are unique and not available from other macroscopic experiments. Neutron scattering experiments have been performed at temperatures from 100 to 700 K. The simulations have been carried out up to 900 K. We have calculated the phonon spectra and the space–time correlation functions and found good agreement with the results of the neutron scattering experiments. The simulations enable detailed analysis of the atomic-site dependent dynamical information. We observe low-energy phonon modes of ∼6 meV involving the vibrations of certain Na atoms in the lattice. This reveals that the Na at 32g Wyckoff sites (Na2) has sufficiently shallow potential among the two available crystallographic sites. This shallow potential facilitates diffusion. Furthermore, the specific structural topology of the network of interconnected zig-zag chains of the Na2 atomic sites provides the low-barrier energy pathways for diffusion. A small fraction of vacancy defects appears essential for diffusion. We further observe that the Na2 atoms undergo jump-like diffusion to the vacant next or the 2nd next neighbour sites at ∼4 Å. While the QENS experiments reveal the jump-like diffusion and its time scale, detailed analysis of the AIMD simulations shows that the jumps appear mostly along zig-zag chains of the Na2 sites in the tetragonal ab-plane, as well as between the chains along the c-axis. The net diffusion is essentially 3-dimensional, with little anisotropy despite the anisotropy of the tetragonal crystal structure.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA03977C
High-temperature solid-oxide CO2 electrolysers enable high-efficiency conversion of electrical energy to valuable fuels and chemicals and as such facilitate a sustainable-energy technology. Conventional cermet-based fuel electrodes used in such solid-oxide cells (SOCs) like nickel–yttria-stabilized zirconia (Ni–YSZ) suffer from morphological degradation and destructive carbon deposition. In recent years, there has been an increasing interest in employing single-phase ceria-based fuel electrodes, which are known to exhibit excellent carbon deposition resistance. Under sufficiently reducing conditions, doped ceria (substituted with trivalent cations such as samarium or gadolinium to generate mobile oxygen vacancies) becomes a mixed ionic–electronic conductor, showing appreciable electronic conductivity. Here, we show for the first time stable high performance in CO2 electrolysis using a ceria-based SOC. The single full cell incorporating a 10 mol% gadolinium-doped ceria (GCO) fuel electrode delivers a current density as high as 1.51 A cm−2 at 800 °C during pure CO2 electrolysis, which is the best electrode performance reported to date among all-ceramic cathode materials. We demonstrate that the electrode performance in CO2 electrolysis is linked with the electronic conductivity, and hence, with the electronic charge carrier concentration in GCO. The results of the present work pave the way for development of robust, nickel-free SOCs for direct CO2 electrolysis.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05044K
Polyarylene-based anion exchange membranes (AEMs) have been extensively researched in anion exchange membrane fuel cells (AEMFCs) and anion exchange membrane water electrolysis (AEMWE) due to their high conductivity and output performance. Proposed strategies to achieve high-output cell performance include developing AEMs with desirable ion exchange capacities (IECs) and optimized microstructures that involve microphase separation between hydrophilic and hydrophobic domains. In this study, novel AEMs with microphase separation, achieved through the presence of free volume in the polymer structure, are developed. A polymer of intrinsic microporosity (PIM) is incorporated as the backbone to induce a rigid twist and, thus, increase the free volume. The PIM is chemically crosslinked to varying degrees with poly(styrene-b-ethylene-co-butylene-b-styrene), or SEBS, a triblock copolymer with excellent microphase separation morphology and flexibility, resulting in x-PIM-SEBS membranes with enhanced chemical and physical stability. Among them, the 30x-PIM-SEBS membrane, with a crosslinking degree of 30%, yields the highest ionic conductivity (67.65–147.66 mS cm−1) and the most pronounced microphase separation. The membrane also demonstrates impressive alkaline stability, with conductivity retention of over 98% in 1 M KOH at 80 °C after 1080 hours; excellent thermal stability under the AEMWE operating conditions; and remarkable oxidative stability due to its polymeric free volume coupled with enhanced microphase separation. Finally, AEMWE single-cell test results confirm that 30x-PIM-SEBS outperforms the commercial FAA-3-50 membrane by 176%, achieving a current density of 1.905 A cm−2 (compared to 1.083 A cm−2 for FAA-3-50) at 2.0 V.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04638A
The poor interface between Li/LLZO leads to the easy penetration of lithium metal into the garnet-type electrolyte, which limits its application. A hybrid quasi-solid electrolyte (HQSE) composed of porous LLZO and liquid electrolyte (LE) can effectively solve the interface problem. In practice, the implementation of HQSE-based batteries typically necessitates the use of porous LLZO scaffolds that possess sufficient mechanical strength. Herein, a novel method was developed to prepare porous LLZO scaffolds by combining gel casting and in situ reaction sintering. The enhanced mass transfer effect of the Li2O liquid phase on the surface of LLZO particles in the early stages, as well as the LiGaO2 liquid phase at the grain boundaries in the later stages, would result in the rapid densification of porous LLZO. By controlling the sintering temperature, the degree of densification can be controlled, thereby achieving a balance between porosity and mechanical strength in the porous LLZO scaffolds. When the solid phase content is 27.5 vol%, the porous LLZO scaffold obtained by heating at 1050 °C for 2 h exhibits a porosity of 32.7% and a flexural strength of up to 46.5 MP. In addition, the HQSE exhibits a high room-temperature ionic conductivity of up to 2.06 × 10−3 S cm−1. The symmetric cells delivered high cycling stability of over 800 h for lithium plating and stripping at a current density of 0.5 mA cm−2 with a small polarization voltage of about 0.05 V. This method offers a new route toward constructing a range of 3D scaffolds with SSEs for quasi-solid-state battery applications.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04686A
The post-synthetic modification of zeolitic imidazolate frameworks (ZIFs) is an effective strategy for preparing new materials that exhibit superior performance compared to their parental ZIFs. Herein, we quantitatively transformed the aldehyde group of ZIF-90 into mono- and bis-Schiff bases, and the resulting compounds ZIF-90-I–ZIF-90-III still retained the crystallinity and their parental structures. Importantly, ZIF-90-III with the highest amount of mono-Schiff base showed the maximum iodine uptake capacities of 6600 mg g−1 and 1826 mg g−1 for iodine vapor and iodine/cyclohexane solution, respectively, which are 1.5- and 3.4-fold as much as that of ZIF-90, being among the highest reported to date for metal–organic frameworks (MOFs). Noteworthily, activation energies for iodine adsorption of ZIF-90 and its post-synthetic derivatives were speculated experimentally, which was firstly investigated for MOFs. Meanwhile, adsorption kinetics, iodine species during iodine adsorption process and the related theoretical calculations were also studied in detail.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05388A
Photocatalytic CO2 reduction is an ideal strategy to simultaneously alleviate environmental concerns and address carbon neutrality; however, this process remains challenging because of the sluggish charge-carrier separation efficiency. Herein, we depict a unique hierarchical S-scheme heterojunction photocatalyst constructed via in situ growth of BiOBr nanosheets on microtubular C3N4 (denoted as BiOBr/TCN). The hierarchical structure provides sufficient active sites and an improved CO2 uptake capacity, enabling enhanced catalytic reaction kinetics. The established S-scheme heterojunction endows the BiOBr/TCN photocatalyst with boosted charge carrier separation efficacy and retainment of the highest redox ability, which was corroborated by the density functional theory calculations and electron paramagnetic resonance analysis. Profiting from synergistic enhancement of charge separation and surface reactions, the synthesized BiOBr/TCN hybrid affords CO as the sole carbonaceous product with a production rate of 10.89 μmol g−1 h−1, which is approximately 8.1 times higher than that of bulk C3N4 under visible-light irradiation. This study presents a promising strategy for the development of effective S-scheme heterojunction photocatalysts for CO2 reduction.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05418G
Molybdenum-modified HZSM-5 catalysts are widely used for methane dehydroaromatization (MDA) but suffer from rapid deactivation due to coke formation. The limited diffusion in zeolitic catalysts promotes coke accumulation in micropores, creating concentration gradients of reactants and products within the crystals. In this study, we propose a synthesis approach to evaluate the impact of removing the crystal core in the Mo/HZSM-5 catalyst on the MDA performance. To achieve this, a parent zeolite (ZP) comprising a silicalite-1 core encased by an HZSM-5 crystal is subjected to two distinct treatments: fluorine (ZF) and alkaline (ZOH). These treatments dissolve the silicon-rich core, creating a central macropore in the crystals leading to the formation of donut-shaped catalysts. The alkaline treatment further generates additional mesopores and silanols by leaching atoms from the zeolite framework. The MDA reaction on molybdenum-impregnated zeolite catalysts (ZP, ZF, and ZOH) at 973 K was carried out. Interestingly, the “donut”-shaped catalysts modify the nature of the coke deposition, relocating the coke from the micropores to the macropores. Consequently, the removal of the crystal core effectively mitigates catalyst deactivation caused by coke formation. Moreover, the alkaline-treated catalyst exhibits additional beneficial properties, such as increased silanols and a higher surface area, which help to limit the sintering of molybdenum carbides during the MDA reaction. The new strategy improves the performance and stability of Mo/HZSM-5 catalysts in methane dehydroaromatization.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05353A
Metal organic frameworks (MOFs) built up from metal–sulfur (M–S) bonds have shown great promise in the last decade thanks to their impressive electronic properties arising from the more covalent nature of the M–S bond when compared to M–O. In this study, we aim to expand the scope of available S-based MOFs to high oxidation state cations Mn+ (n ≥ 3). Through the systematic exploration of the reactivity of the mixed thiolate-carboxylate ligand 2,5-disulfhydrylbenzene-1,4-dicarboxylic acid (H4DSBDC) with Fe(III) salts, three new compounds were isolated. The structure of these materials consists of the same hybrid layers made of chains of edge-sharing FeS4O2 octahedra connected by fully deprotonated DSBDC4−, alternating with either organic (dimethyammonium, H2N(CH3)2+) or inorganic (Na+ or K+) cations. The Fe–S connection leads to a strong absorption in the visible range, while the +III oxidation state of Fe, evidenced by Mössbauer spectroscopy, ensures a fairly good stability towards oxygen and water, higher than that typically observed with +II cations. Furthermore, Na{Fe(DSBDC)} exhibits an interesting reversible electrochemical activity when cycled both versus Li, Na and K in half-cells with good capacity retention, confirming the potential of this family of materials for applications involving electron transfer.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05214A
Exsolution-based nanocatalysts can effectively improve the electrochemical kinetics of the perovskite electrodes for solid oxide cells. For the conventionally gas-induced exsolution, it is generally time-consuming, with several hours or even longer needed to fabricate the nanoparticle-decorated material (NDM). For the first time, we propose to use dielectric barrier discharge (DBD) plasma to rapidly prepare exsolution-based nanocatalysts. Here, we report that, by hydrogen plasma treatment, nanocatalysts with small particle size and high particle density can be obtained in several minutes, benefitting from the significantly enhanced exsolution kinetics under the plasma bombardment. We report that as compared to that of the as-prepared and gas-treated LCTN electrodes, much better electrochemical performance is achieved by the plasma-treated LCTN electrode, deriving from the increased active sites. Our study creates an advanced technique to efficiently prepare NDMs, which can be applied in all-solid electrochemical cells or other energy generation and conversion devices.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05257E
The experimental behaviour of photoelectrochemical materials illuminated under high irradiance conditions >100 kW m−2 has not been studied despite being potentially advantageous for improving the photoelectrochemical performance and the system-level design through the miniaturisation of PEC cells, and for providing conditions that can mimic accelerated ageing or long term operation. This study presents the design of a high flux photoelectrochemical (HFPEC) test cell, which ensured adequate cooling through forced convention, and experimental setup in a high flux solar simulator for the study of light-dependent behaviour of two reference materials, Sn-doped Fe2O3 and BiVO4, under high irradiances (up to 358 kW m−2). Current densities of up to 1500 and 300 A m−2 were achieved for FTO|Fe2O3 and FTO|BiVO4, respectively. To qualitatively deconvolve the different phenomena and their effects, temperature dependence studies under approx. 1 sun (1 sun = 1 kW m−2) illumination were performed. It was found that the sublinear light-dependent behaviour was not explained by the temperature increase under illumination and, based on multiphysics modelling, likely primarily arises from bubble-induced losses. Furthermore, whilst the overall degradation rate increases for FTO|BiVO4 samples under increasing irradiance, a fitted phenomenological model indicates that the degradation kinetics are light-dependent, where increased irradiance diminishes the fraction of charge consumed by photocorrosion reactions. This study highlights the potential of HFPEC experiments to contribute to the scientific analysis of semiconductor–electrolyte behaviour at high photon flux conditions and to identify and resolve the practical challenges of engineering HFPEC devices.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04535H
A functional electrolyte containing propyl 4-methylbenzenesulfonate (PMBS) additive is developed to improve the performance of the LiNi0.8Co0.1Mn0.1O2 (NCM811)/graphite pouch full cells, especially the cycling lifetime under low temperature. It is indicated that the addition of PMBS into the electrolyte facilitates the formation of stable and low impedance interfacial films of the NCM811 cathode and graphite anode due to the preferential decomposition of PMBS over solvent molecules. Compared to the cells without additives, the cells containing 2% PMBS exhibit enhanced performance, and the capacity retention rate increases from 55.97% to 87.20% after 1200 cycles at 25 °C. And under the temperature condition of −10 °C, the capacity retention rate increases from 55.37% to 98.02% after 100 cycles, indicating the unique effect of PMBS on the low-temperature cycling performance of high-nickel lithium-ion batteries.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04662A
Recent advances in metal–organic frameworks (MOFs) and porous coordination cages (PCCs) have led to their extensive use in various applications due to their tunable properties and exceptional surface areas. To address challenges in harnessing their tunability, surface deposition of MOFs and cages has been investigated. This paper presents efforts in surface attachment of MOFs and porous cages, leveraging click chemistry, alkylation reactions, and electrostatic approaches. HKUST-1 MOF nanoparticles were covalently tethered to an azide-modified gold surface using copper-catalyzed click chemistry, allowing precise control over the deposited layer. Calixarene and zirconium cages were also attached via click chemistry, providing controlled crystallinity and thickness. Complementary strategies using minimally-functionalized ligands enabled cage attachment to surfaces. These surface-attached porous materials offer versatile approaches for functionalizing surfaces in catalysis, sensing, drug delivery, and other applications, expanding the utility of porous materials in diverse fields. The results demonstrate the feasibility of surface attachment for porous cages.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05355E
Antimony sulfide is a promising anode material for lithium/sodium-ion batteries due to its high theoretical capacity, but it suffers from large volume expansion during cycling and high cost. In the present work, we synthesized low cost amorphous C/SbSx (x ≈ 1.18) composites using natural stibnite and charcoal as raw materials by a fast microwave heating method (tens of seconds). These composites showed excellent cycling performance and rate capability as anodes for lithium/sodium-ion batteries. For instance, the C/SbSx composite with 74 wt% SbSx delivered a stable capacity of 686 mA h g−1 after 500 cycles at a current density of 0.5 A g−1 and a high rate capacity of 520 mA h g−1 at a current density of 2 A g−1 in lithium-ion batteries. The amorphization of SbSx was found to be crucial for the improvement of the cycling performance of the composite, as it could suppress the volume expansion and enhance the reversibility during the electrochemical reactions. The excellent rate capability of this composite was mainly attributed to the reduced size of the active material and the combination with conductive charcoal. This work demonstrates the great potential of using natural stibnite as a raw material for low cost and high performance lithium/sodium-ion battery anodes by a fast microwave heating method.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA02866F
Quasi-solid-state Zn-ion batteries (QSSZIBs) with gel electrolytes hold practical promise to deliver a high energy density because of their high safety and ionic conductivity of gel electrolytes. However, the sluggish and the low selectivity of Zn ion transportation leads to unsatisfactory cycle life of QSSZIBs. Herein, a Zn ion channel was constructed by confining the gel electrolyte in intercalated halloysite nanotubes. The resultant Zn ion channels show fast and highly selective Zn ion transportation and therefore suppress hydrogen evolution, Zn dendrite growth and formation of Zn4SO4(OH)6·χH2O during cycling. The QSSZIBs exhibit an excellent Zn plating/stripping coulombic efficiency of ∼99.7% in 400 cycles and over 1600 h cycle life at a current density of 1 mA cm−2 and a corresponding areal capacity of 1 mA h cm−2. Building Zn ion channels for fast and selective Zn ion transportation can direct development of QSSZIBs with high cycling stability. Based on the aforementioned advantages, the assembled Zn/i-HNTs@PAM/I2 full battery exhibits an exceptionally long cycle life of 8000 cycles at a high current density of 8 C.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05104H
Recently, the design of efficient multifunctional materials for supercapacitors and oxygen evolution reaction (OER) has become imperative in the field of energy storage and conversion. In the present study, novel Cu2S-MXene heterostructures were synthesized, which exhibited multifunctional electrochemical properties. First, the charge storage properties of these heterostructures were investigated, and among the synthesized materials, 50Cu2S-50MXene exhibited superior properties with a specific capacity of 1874.1C g−1 in a 3 M KOH + 0.1 M K4[Fe(CN)6] electrolyte system. Subsequently, a flexible all-solid-state supercapacitor device was constructed using 50Cu2S-50MXene as the cathode and porous carbon derived from spent tea-waste as the anode separated by the electrolyte encapsulated with PVA gel. This device exhibited an excellent energy density of 79.7 W h kg−1 at a power density of 1730.3 W kg−1, which exceeds the performance of previously reported MXene-based ASC devices. Also, the device exhibited extreme flexibility and long cycle life (∼5000 cycles) and its practical utilization was demonstrated by illuminating a panel of LED lights. Furthermore, the multifunctionality of the materials was tested by performing electrocatalytic oxygen evolution reaction (OER). Among them, 50Cu2S-50MXene showed the highest catalytic activity, which exhibited an overpotential of 250 mV (at 25 mA cm−2), Tafel slope of 61 mV dec−1, exchange current density of 145.56 mA cm−2 and the maximum TOF of 4.52 s−1. The catalyst showed no significant deviation in its performance even after 2000 LSV scans with cycling stability for a maximum of 20 h. Hence, this study offers new insight for the exploration of novel multifunctional Cu2S-MXene hybrid heterostructures in both energy storage and conversion.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04431A
Barium tin sulfide (Ba–Sn–S) is a ternary phase space with interesting material candidates for optoelectronic and thermoelectric applications, yet its properties have not been explored in-depth experimentally, and no thin films have been synthesized. This study uses combinatorial sputtering and theoretical calculations to survey the phase space of Ba–Sn–S materials. We experimentally find that at deposition temperatures up to 600 °C, phases of rocksalt-derived BaS structures (Fmm), layered SnS derived structures (Aem2), and heavily distorted rocksalt solid solutions (possibly P121/m) dominate phase space, with amorphous films crystallizing in the middle of the composition space (SnBa). Upon annealing with a capping layer, ternary phases of Ba2SnS4 (Pna21) and Ba7Sn5S15 (P63cm) are observed. However the theoretically predicted 0 K thermodynamically stable phase of BaSnS2 (P21/c) does not crystallize. These differences are explained with temperature-dependent computed phase diagrams, which show that BaSnS2 becomes unstable at high temperatures while Ba2SnS4 (Pna21) becomes stabilized. Lastly, we compute electronic and optical absorption properties of selected observed and predicted Ba–Sn–S phases, showing band gaps ranging from 1.67–2.5 eV, electron effective masses from 0.5–1 m0, and hole effective masses from 0.6–1.3 m0. These findings motivate future research into materials within this chemical space for solar energy harvesting and other semiconductor applications.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05718F
It is essential for food safety to recognize isoamyl alcohol, one of the biomarkers of wheat mildew. However, there has been limited research on isoamyl alcohol gas sensors with superior sensing performance. Herein, highly sensitive Er-doped LaFeO3-based sensors were fabricated using simple hydrothermal combined with dip-coating, and 5 at% Er@LaFeO3 exhibited extraordinary response (219.1 @ 25 ppm), outstanding selectivity, repeatability (435.7 ± 5.0 @ 50 ppm), and long-term stability (432.0 ± 8.2 @ 15 days). The superior isoamyl alcohol sensing performance could be ascribed to several factors, including the smaller particle size (3.02 μm), higher concentration of oxygen vacancies (21.3%) and chemisorbed oxygen (36.2%), larger specific surface area (54.102 m2 g−1), and narrower band gap (1.86 eV). DFT calculations elucidated the sensitization mechanism of Er doped LaFeO3: the reduction in adsorption energy and the enhancement of interaction forces between gas molecules and the sensing coating. Furthermore, the practical application of 5 at% Er@LaFeO3 to volatile gases generated from stored wheat confirmed the potential of fabricated Er-doped LaFeO3 microsphere-based sensors in the analysis of wheat mildew. This work may serve as a guide for the selection of sensing materials to detect biomarkers emitted throughout the wheat mildew process, which may contribute to developing non-destructive and rapid detection technology to minimize losses during wheat storage.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05078E
Catalysts with epitaxially-grown metal oxide on the substrate have wide catalytic applications. However, manipulations of the surface reactivity remain challenging due to the lack of a simple strategy to engineer the morphology, surface atomic composition, and defect distribution of the epitaxial layer, limiting performance improvement. Here, we report a heterometal dopant-assisted epitaxial growth phenomenon for engineering the surface structure and reactivity of metal-oxide epitaxy. Our method focuses on the regulation of the lattice parameters of the epitaxy by heterometal doping. This approach can reduce the misfit and thereby stabilize the metal-oxide/substrate interface, resulting in epitaxial growth with a high aspect ratio, tunable surface atomic composition, and abundant defects. As a proof of concept, the doping effect of 3d transition metals (M = Mn, Fe, Co, Ni, Cu) on the epitaxial growth mechanism of RuOx on a rutile TiO2 substrate and their catalytic performance were investigated in the present study. It was found that simple co-impregnation of Ru and M nitrate solutions and subsequent calcination under an air atmosphere resulted in a unique set of epitaxial layers consisting of Ru and M oxides with atom thickness (RuMOx-ELs). These were grown by Frank–van der Merwe or Stranski–Krastanov growth modes. On the other hand, when only Ru nitrate was used for the catalyst preparation, the RuOx epitaxial nanoparticles were grown by the Volmer–Weber growth mode. The heterometal doping plays a pivotal role in tuning the lattice parameters of the epitaxy to reduce the misfit at the interface, driving the self-organization of the novel RuMOx-ELs even on a powder substrate without any special procedures. The RuMOx-ELs feature a high aspect ratio, and selectively exposed specific facets with abundant Ru–Olatt/Ovac–M local structures as the reactive sites. The surface concentration of Ru–Olatt/Ovac–M local structures and their reactivity depends on the kind of M; therefore, heterometal dopant-assisted epitaxial growth can be utilized to optimize the surface structure of the epitaxy for the target reaction. Its significance was proven by the fact that we have succeeded in creating the highest activity toward a low-temperature CO oxidation among the Ru-based catalysts reported in the literature.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04872A
In recent years, flexible electronics have developed rapidly in wearable and intelligent devices. There are still great challenges in the development of high-precision flexible strain sensors. Here, an ultra-precise strain sensor of solely biobased materials was realized by a surface graphitization strategy, which cleverly gives the biobased film excellent conductivity to ensure the original flexibility. The strain sensors have an ultra-precise response (gauge factor of 46.65 and linear fitting R2 as high as 0.99903) and high tensile strength (1.2 MPa). The as-assembled strain sensors can not only accurately detect human body movement, but also be completely dissolved in water after use. The green, precise strain sensors have enabled application cases of human–computer interaction and the internet of things and have great development prospects in the field of intelligent applications. This will promote the development of biobased materials in the fields of flexible electronics and human–machine interaction in ultra-precise sensing.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05595G
In some high-altitude areas, solid particle erosion and ice accretion on the wind turbine blades may reduce the power generation efficiency. In view of this, a flexible thermoplastic polyurethane@carbon nanotube/graphene nanoplatelet composite film with rapid electrothermal deicing performance and excellent solid particle erosion resistance was prepared via a simple “spray-hot pressing” method. With a low filler content (2 wt%), the film can heat up to 96.5 °C at 9 V, showing a rapid deicing (150 s). Additionally, it exhibits outstanding photothermal performance (reaching 74.2 °C at 100 mW cm−2) that can assist in deicing and anti-icing. Furthermore, the solid particle erosion resistance has been improved with a low erosion rate of 0.20%. Due to the unique sandwich structure, the film has a high tensile strength and elongation at break, reaching 48.5 MPa and 795.0%, respectively. This work provides a simple approach to protect wind turbine blades in extreme environments.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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工程技术1区 | CHEMISTRY, PHYSICAL 物理化学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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8.90 | 99 | Science Citation Index Science Citation Index Expanded | Not |
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